molecular formula C10H12ClF2NO B1451068 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride CAS No. 1184994-85-1

3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1451068
CAS No.: 1184994-85-1
M. Wt: 235.66 g/mol
InChI Key: AHTXNJLFHZWIQT-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride (CAS 1184994-85-1) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₂ClF₂NO and a molecular weight of 235.66 g/mol . The compound features a pyrrolidine backbone substituted with a 3,4-difluorophenoxy group via an ether linkage. Fluorine atoms at the 3- and 4-positions of the phenyl ring confer unique electronic and steric properties, influencing solubility, stability, and biological activity.

Properties

IUPAC Name

3-(3,4-difluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTXNJLFHZWIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₂ClF₂N
  • Molecular Weight : Approximately 235.66 g/mol
  • Melting Point : 133-136 °C
  • Functional Groups : Contains a pyrrolidine ring and a difluorophenoxy group, which enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Research indicates that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : The compound's structural features position it as a potential agent against various cancer cell lines. Studies have shown its effectiveness in inhibiting the proliferation of breast, colon, and lung cancer cells .
  • Neuroprotective Effects : Its ability to modulate neurotransmitter activity suggests potential applications in treating neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological efficacy of this compound:

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against bacterial strains
Anticancer ActivityShowed antiproliferative effects on multiple cancer cell lines with IC50 values ranging from 3.07 µM to 8.2 µM
Neuropharmacological EffectsPotential interactions with neurotransmitter receptors observed, warranting further investigation

Case Studies

  • Antidiabetic Research : In a study comparing various pyrrolidine derivatives for their Dipeptidyl Peptidase-4 (DPP-IV) inhibition, this compound demonstrated promising results, indicating its potential as an antidiabetic agent .
  • Neurodegeneration Models : Research focused on dual leucine zipper kinase (DLK) inhibitors highlighted the compound's role in neuroprotection within models of neurodegeneration, suggesting therapeutic implications for conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting specific biological pathways:

  • Dipeptidyl Peptidase-4 Inhibitors : Compounds derived from this pyrrolidine have been studied for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus .
  • Leucine Zipper Kinase Inhibitors : The compound has also been explored as a potential inhibitor of dual leucine zipper kinase (DLK), which plays a role in neurodegenerative diseases .

Neuroscience

Research indicates that derivatives of this compound may have neuroprotective effects. Studies have demonstrated that modifications to the compound can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

StudyFocusFindings
Study on DPP-4 InhibitionInvestigated analogs of 3-(3,4-Difluorophenoxy)pyrrolidineDemonstrated significant inhibition of DPP-4 activity, leading to improved glycemic control in diabetic models .
Neuroprotective EffectsEvaluated the neuroprotective potential of pyrrolidine derivativesFound that specific modifications increased neuronal survival under oxidative stress conditions .
Antimicrobial PropertiesAssessed the efficacy against bacterial strainsSome derivatives exhibited potent activity against resistant strains, indicating potential for new antibiotic development .

Comparison with Similar Compounds

3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride

  • CAS : 28491-05-6
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.74 g/mol .
  • Key Differences: Substituents: Methyl groups replace fluorine atoms at the 3- and 4-positions of the phenyl ring. Electronic Effects: Methyl groups are electron-donating, reducing the ring’s electrophilicity compared to the electron-withdrawing fluorine in the difluoro analog. Safety: Classified as an irritant (Hazard Class: IRRITANT) .

3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

  • CAS : 1185301-95-4
  • Molecular Formula: C₁₀H₁₂Cl₃NO (estimated)
  • Molecular Weight : ~268.5 g/mol (calculated) .
  • Key Differences: Substituents: Chlorine atoms replace fluorine, increasing molecular weight and steric bulk. Applications: Industrial-grade availability (99% purity) suggests use in bulk synthesis or agrochemical intermediates .

3,3-Difluoropyrrolidine Hydrochloride

  • CAS : 163457-23-6
  • Molecular Formula : C₄H₈ClF₂N
  • Molecular Weight : 151.56 g/mol .
  • Key Differences: Substituent Position: Fluorine atoms are on the pyrrolidine ring rather than the phenoxy group. Electronic Profile: Direct fluorination of the pyrrolidine ring increases ring rigidity and alters pKa, impacting binding affinity in receptor-targeted applications. Similarity Score: Structural similarity to the target compound is moderate (0.69/1.00), reflecting divergent pharmacological profiles .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Hazard Class
3-(3,4-Difluorophenoxy)pyrrolidine HCl 1184994-85-1 C₁₀H₁₂ClF₂NO 235.66 3,4-difluorophenoxy High electronegativity, moderate solubility Not specified
3-(3,4-Dimethylphenoxy)pyrrolidine HCl 28491-05-6 C₁₂H₁₈ClNO 227.74 3,4-dimethylphenoxy Lipophilic, irritant IRRITANT
3-(3,4-Dichlorophenoxy)pyrrolidine HCl 1185301-95-4 C₁₀H₁₂Cl₃NO ~268.5 3,4-dichlorophenoxy High steric bulk, industrial use Not specified
3,3-Difluoropyrrolidine HCl 163457-23-6 C₄H₈ClF₂N 151.56 3,3-difluoropyrrolidine Ring rigidity, CNS-targeting potential Not specified

Structural and Functional Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances the phenoxy group’s stability against oxidative degradation compared to methyl or chlorine substituents .
  • Solubility : The difluoro analog’s lower lipophilicity (vs. dimethyl) may improve aqueous solubility, critical for bioavailability in drug formulations.
  • Synthetic Accessibility : The dimethyl and dichloro derivatives are more readily available in bulk (e.g., 25 kg drums for dichloro ), whereas the difluoro compound is listed as discontinued , suggesting synthetic challenges or niche demand.

Preparation Methods

Nucleophilic Aromatic Substitution Route

A common approach involves the nucleophilic substitution of 3,4-difluorophenol with a suitable pyrrolidine derivative or precursor under basic conditions:

  • Step 1: 3,4-Difluorophenol is reacted with pyrrolidine or a protected pyrrolidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Step 2: The reaction proceeds via displacement of a leaving group (often halogen or tosylate) on the pyrrolidine precursor by the phenoxide ion.
  • Step 3: The resulting 3-(3,4-difluorophenoxy)pyrrolidine is then treated with hydrochloric acid to produce the hydrochloride salt.

This method benefits from straightforward reaction conditions and readily available starting materials.

Cyclization and Reduction Route

An alternative approach involves constructing the pyrrolidine ring after introduction of the difluorophenoxy group:

  • Step 1: Synthesis of a difluorinated intermediate such as 2,2-difluorosuccinic acid derivatives via Claisen rearrangement and oxidation steps.
  • Step 2: Cyclization of these intermediates to form pyrrolidinone derivatives bearing the difluorophenoxy substituent.
  • Step 3: Reduction of the pyrrolidinone ring using borane reagents (e.g., BH3·Me2S) to yield the pyrrolidine ring.
  • Step 4: Final conversion to the hydrochloride salt.

This route is more complex but allows for better control over stereochemistry and fluorine incorporation.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Nucleophilic substitution 3,4-Difluorophenol, pyrrolidine, NaOH 50–80 °C 70–85 Base facilitates phenoxide formation
Cyclization Difluorosuccinic acid derivative, Ru(VIII) catalyst 100–120 °C 60–75 Claisen rearrangement and oxidation
Reduction BH3·Me2S or catalytic hydrogenation Room temp to 60 °C 80–90 Converts pyrrolidinone to pyrrolidine
Hydrochloride salt formation HCl in ether or aqueous solution 0–25 °C Quantitative Improves stability and crystallinity

Research Findings and Analysis

  • The nucleophilic aromatic substitution method is favored for industrial scalability due to simpler reaction setup and fewer steps.
  • The cyclization and reduction route, while more complex, offers enhanced stereochemical control, which is critical for biological activity optimization.
  • Telescoped syntheses reduce purification steps, improving overall process efficiency and reducing waste.
  • Borane-mediated reductions are effective in converting lactams to pyrrolidines with high selectivity.
  • The choice of solvent, temperature, and reaction time critically affects yield and purity; optimization studies recommend moderate temperatures and controlled addition of reagents.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Industrial Suitability
Nucleophilic Aromatic Substitution Simple, cost-effective, scalable Limited stereochemical control 70–85 High
Cyclization and Reduction Good stereochemical control Multi-step, complex 60–90 Moderate
Telescoped Multi-step Synthesis Efficient, fewer purifications Requires precise control 75–90 Emerging

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(3,4-difluorophenoxy)pyrrolidine hydrochloride with high purity?

  • Answer : Synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 3,4-difluorophenol, followed by HCl salt formation. Key steps include:

  • Step 1 : React pyrrolidine-3-ol with 3,4-difluorophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
  • Step 3 : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Monitor purity using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of:

  • NMR : Compare 1^1H and 19^{19}F NMR spectra with literature data. For example, the pyrrolidine ring protons appear as multiplets at δ 2.8–3.5 ppm, while fluorine atoms in the difluorophenoxy group resonate at δ -138 to -142 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 248.1 (free base) and [M-Cl]+^+ at m/z 212.1 for the hydrochloride form .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt formation .

Q. What are the critical parameters for optimizing the compound’s stability during storage?

  • Answer : Stability is influenced by:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure, as fluorinated aromatic groups may undergo photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, confirmed by Karl Fischer titration (<0.1% water content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in IC50_{50} values or receptor binding affinity may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, use HEK-293 cells transfected with target receptors for consistent in vitro activity measurements .
  • Salt Form vs. Free Base : Compare pharmacological data for the hydrochloride salt and free base, as solubility differences (e.g., in PBS vs. DMSO) affect bioavailability .
  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., unreacted 3,4-difluorophenol) that may antagonize biological activity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • LogP Calculations : Use software like Schrödinger’s QikProp to estimate partition coefficients (predicted LogP = 1.8), guiding solubility enhancement strategies .
  • Docking Studies : Map binding poses to serotonin or dopamine receptors using AutoDock Vina, focusing on the pyrrolidine nitrogen and fluorine substituents .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Answer :

  • Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents during salt formation .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Retention times differ by >2 min for R/S forms .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Q. What strategies mitigate genotoxic impurities in large-scale synthesis?

  • Answer :

  • Control of Arylamines : Use scavengers like ascorbic acid during reaction steps to trap residual 3,4-difluoroaniline .
  • SPE Purification : Apply solid-phase extraction (C18 cartridges) to remove mutagenic impurities, verified by Ames testing .
  • QbD Approach : Implement risk assessment tools (e.g., ICH M7 guidelines) to define acceptable impurity thresholds (e.g., <1.5 μg/day) .

Key Research Challenges

  • Stereochemical Instability : The pyrrolidine ring may undergo racemization under acidic conditions. Mitigate by optimizing reaction pH (<3.0) and temperature (<25°C) .
  • Fluorine-Specific Interactions : The 3,4-difluorophenoxy group’s electron-withdrawing effects alter receptor binding kinetics. Validate via 19^{19}F NMR titration with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride
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3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride

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